4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide
Description
4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide is a synthetic compound known for its multifaceted applications in chemical research, biology, medicine, and industry. This intricate molecule boasts a structure that integrates a dimethylamino group, a furan ring substituted with morpholinomethyl, and a pyridine carboxamide core, contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-21(2)14-5-6-19-17(11-14)18(23)20-12-15-3-4-16(25-15)13-22-7-9-24-10-8-22/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYSLGNCCVEEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C(=O)NCC2=CC=C(O2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide involves several strategic steps. Starting materials typically include 4-(dimethylamino) pyridine and 5-(morpholin-4-ylmethyl)furan. Through a series of coupling reactions, using reagents such as carboxylating agents, the target molecule can be successfully synthesized. Key reaction conditions often involve controlled temperatures, acidic or basic environments, and catalysts to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production is scaled up using batch or continuous flow processes. These methods emphasize efficiency, high yield, and purity. Techniques like crystallization and chromatography are employed to purify the final product, ensuring it meets the stringent standards required for its applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of carbonyl-containing derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine under specific conditions.
Substitution: Various substitution reactions can occur on the pyridine and furan rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation or hydride donors like lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed: The major products vary based on the reaction type, ranging from oxidized furan derivatives to reduced amine forms and diverse substituted analogs.
Scientific Research Applications
Chemistry: The compound is instrumental in studying reaction mechanisms and as a building block for synthesizing more complex molecules. Biology: It is used to probe biological systems, often acting as a ligand in biochemical assays. Medicine: Its structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes. Industry: Employed in materials science for its potential in creating novel materials with unique properties.
Mechanism of Action
The compound exerts its effects through various molecular targets. In biological systems, it can interact with proteins, particularly enzymes, altering their activity. The furan ring provides a reactive site for binding, while the morpholinomethyl group enhances its solubility and cellular uptake, facilitating its mechanism of action.
Comparison with Similar Compounds
Comparing it with structurally similar compounds, such as pyridine-based carboxamides or furan derivatives, highlights its unique functional groups that confer enhanced reactivity and specificity in biological applications. Similar compounds include:
4-aminopyridine carboxamide derivatives
Furan-2-carboxamides
Morpholinomethyl substituted heterocycles
This article should provide a comprehensive understanding of 4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide, showcasing its synthesis, reactions, applications, and mechanisms. Any further details or points to add?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
